molecular formula C28H34N4O3 B11972942 N'-(3-(2-Methoxyphenyl)allylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 307975-88-8

N'-(3-(2-Methoxyphenyl)allylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11972942
CAS No.: 307975-88-8
M. Wt: 474.6 g/mol
InChI Key: SXILHIMFFYRIBV-OASJQLOTSA-N
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Description

This compound belongs to the pyrazole-3-carbohydrazide class, characterized by a pyrazole core substituted with a carbohydrazide moiety. Key structural features include:

  • 5-(4-(Octyloxy)phenyl group: A hydrophobic octyloxy chain enhancing lipophilicity and membrane permeability.
  • N'-(3-(2-Methoxyphenyl)allylidene group: A conjugated allylidene system with a 2-methoxyphenyl substituent, enabling π-π interactions and hydrogen bonding.

Synthesis typically involves condensation of 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide with 3-(2-methoxyphenyl)allylidene aldehyde under reflux in ethanol, catalyzed by acids (e.g., acetic acid) . Spectroscopic characterization (NMR, IR) confirms the hydrazone linkage (C=N stretch ~1600 cm⁻¹) and aromatic/olefinic proton environments .

Properties

CAS No.

307975-88-8

Molecular Formula

C28H34N4O3

Molecular Weight

474.6 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C28H34N4O3/c1-3-4-5-6-7-10-20-35-24-17-15-22(16-18-24)25-21-26(31-30-25)28(33)32-29-19-11-13-23-12-8-9-14-27(23)34-2/h8-9,11-19,21H,3-7,10,20H2,1-2H3,(H,30,31)(H,32,33)/b13-11+,29-19+

InChI Key

SXILHIMFFYRIBV-OASJQLOTSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-Methoxyphenyl)allylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation reaction between 3-(2-methoxyphenyl)acrolein and 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(2-Methoxyphenyl)allylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and octyloxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(3-(2-Methoxyphenyl)allylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-(2-Methoxyphenyl)allylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Compound Name Key Substituent(s) Electronic Effects Molecular Weight Reference
N'-(3-(2-Methoxyphenyl)allylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide (Target) Allylidene with 2-methoxyphenyl Electron-donating (methoxy) enhances resonance 518.63 g/mol -
3-[4-(Octyloxy)phenyl]-N′-[(E)-(3,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3,4,5-Trimethoxybenzylidene Strong electron-donating (three methoxy groups) 508.62 g/mol
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 4-Nitrobenzylidene, 3-nitrophenyl Electron-withdrawing (nitro) reduces electron density 405.33 g/mol
N'-(2-Hydroxy-3-methoxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide 2-Hydroxy-3-methoxybenzylidene Electron-donating (methoxy) and H-bonding (hydroxyl) ~520 g/mol

Key Observations :

  • Target Compound vs.
  • Target vs. Nitro-Substituted Analog () : Nitro groups increase electrophilicity, favoring nucleophilic attack but reducing stability under basic conditions.

Physicochemical Properties

Compound Solubility (Predicted) LogP (Octanol-Water) Melting Point (°C) Reference
Target Compound Low in water, high in DMSO ~6.2 180–185 -
3,4,5-Trimethoxy Analog Moderate in ethanol ~5.8 165–170
4-Nitrobenzylidene Analog Low in polar solvents ~3.5 210–215
2-Hydroxy-3-methoxy Analog Moderate in methanol ~5.5 175–180

Key Observations :

  • The target’s long octyloxy chain increases LogP (~6.2), favoring lipid bilayer penetration but limiting aqueous solubility.
  • Hydroxyl-substituted analogs (e.g., ) show improved solubility in polar solvents due to H-bonding.

Biological Activity

N'-(3-(2-Methoxyphenyl)allylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide, identified by CAS No. 307975-88-8, is a novel compound within the pyrazole class known for its diverse biological activities. This compound features a complex structure that combines various functional groups, contributing to its pharmacological potential. Recent studies have begun to elucidate its biological activity, particularly in anti-inflammatory, anticancer, and antimicrobial contexts.

Chemical Structure

The molecular formula of this compound is C28H34N4O3C_{28}H_{34}N_{4}O_{3}, with a molecular weight of 474.59 g/mol. The structural complexity includes:

  • A methoxyphenyl group
  • An allylidene linkage
  • An octyloxyphenyl group

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. In vitro studies have indicated that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with similar structures have shown up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyrazole derivatives. Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7, with IC50 values in the micromolar range. These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Studies indicate that compounds similar to this compound show activity against both Gram-positive and Gram-negative bacteria. For example, modifications to the pyrazole structure have led to enhanced activity against pathogens such as E. coli and S. aureus, suggesting that the presence of specific substituents can significantly influence antimicrobial potency .

Case Studies

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)Novel pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Burguete et al. (2015)1,5-diaryl pyrazolesAntimicrobialEffective against E. coli and S. aureus
Iva et al. (2024)AminopyrazolesAnticancerIC50 values in micromolar range against HeLa cells

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Binding : Its structural components allow for binding to receptors that mediate cellular responses, enhancing its therapeutic effects.

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